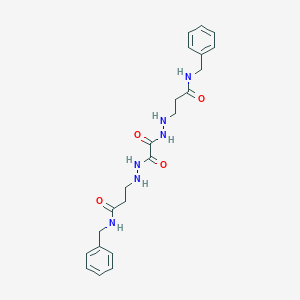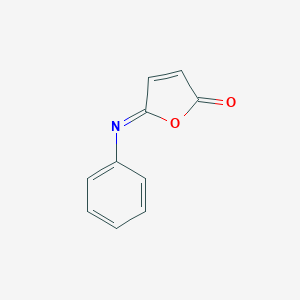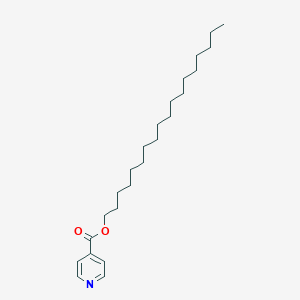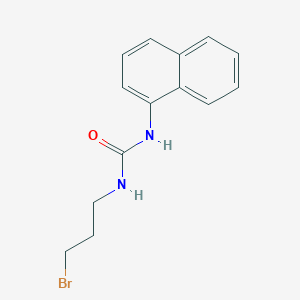![molecular formula C8H10N2 B010820 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile CAS No. 106037-35-8](/img/structure/B10820.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile, also known as quinuclidine, is a bicyclic organic compound with a nitrogen heteroatom. It is widely used in scientific research due to its unique chemical and physical properties. Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
Quinuclidine acts as a competitive antagonist of muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and movement. It also modulates the activity of NMDA receptors, which are important for learning and memory. Quinuclidine derivatives have been shown to bind to sigma receptors, which are involved in the regulation of neuronal activity and cell survival.
Efectos Bioquímicos Y Fisiológicos
Quinuclidine has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of ion channel activity, and regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives can be toxic and may require special handling and disposal procedures.
Direcciones Futuras
There are many potential future directions for research on 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives. One area of interest is the development of selective agonists or antagonists for specific neurotransmitter receptors, which could lead to the development of novel treatments for neurological and psychiatric disorders. Another area of interest is the synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile-based materials with unique properties, such as high conductivity or high surface area. Finally, there is potential for the development of new synthetic methods for 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives, which could lead to more efficient and sustainable production processes.
Métodos De Síntesis
Quinuclidine can be synthesized by several methods, including the Bischler-Napieralski cyclization of N-acyl amino acids, the Pictet-Spengler reaction of tryptamines, and the reduction of quinuclidinone. The most commonly used method is the Bischler-Napieralski cyclization, which involves the reaction of an N-acyl amino acid with a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Aplicaciones Científicas De Investigación
Quinuclidine has been extensively studied for its biological activities, including its anticholinergic, anticonvulsant, and analgesic effects. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Quinuclidine derivatives have been developed as selective agonists or antagonists for various neurotransmitter receptors, such as muscarinic acetylcholine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors.
Propiedades
Número CAS |
106037-35-8 |
|---|---|
Nombre del producto |
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile |
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]oct-2-ene-3-carbonitrile |
InChI |
InChI=1S/C8H10N2/c9-5-8-6-10-3-1-7(8)2-4-10/h6-7H,1-4H2 |
Clave InChI |
WSZVAPAWOWNVFG-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C2)C#N |
SMILES canónico |
C1CN2CCC1C(=C2)C#N |
Sinónimos |
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile(6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)




![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)





